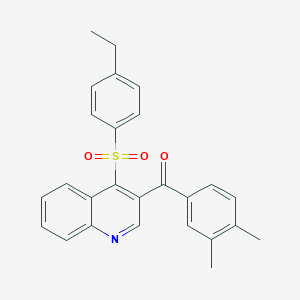

3-Methyl-2-(prop-2-en-1-yloxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methylpyridine, also known as 3-picoline, is an organic compound with the formula 3-CH3C5H4N . It is one of three positional isomers of methylpyridine . This colorless liquid is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries .

Synthesis Analysis

3-Methylpyridine is produced industrially by the reaction of acrolein with ammonia . These ingredients are combined as gases which flow over an oxide-based heterogeneous catalyst . The reaction is multistep, culminating in cyclisation .Molecular Structure Analysis

The molecular structure of 3-Methylpyridine consists of a pyridine ring with a methyl group attached at the 3rd position .Chemical Reactions Analysis

The reactions of 2-methylpyridines have been studied in a flow synthesis setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .Physical And Chemical Properties Analysis

3-Methylpyridine is a colorless liquid with a strong odor and is classified as a weak base . It has a density of 0.957 g/mL, a melting point of -19 °C, and a boiling point of 144 °C .Applications De Recherche Scientifique

- Piperidine Derivatives : The piperidine ring is a crucial structural motif in drug development. Researchers have explored the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives find applications in designing pharmaceuticals across diverse therapeutic areas.

- Dual Inhibitors : For instance, 2-amino-4-(1-piperidine) pyridine derivatives have been designed as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

- Fast and Cost-Effective Methods : Researchers aim to develop efficient methods for synthesizing substituted piperidines. The piperidine cycle appears in numerous heterocyclic compounds, making its synthesis a critical task in modern organic chemistry .

- Biologically Active Piperidines : Investigating the biological activity of synthetic and natural piperidines is essential. Scientists evaluate potential drugs containing the piperidine moiety. Recent advances in the discovery and biological evaluation of such compounds contribute to drug development .

- Multicomponent Reactions : Researchers explore multicomponent reactions to access diverse piperidine derivatives with varying pharmacological properties .

- Functionalization of Piperidines : Understanding the functionalization of piperidines provides insights into their reactivity and potential applications. Researchers investigate various transformations to modify the piperidine scaffold .

- Spiropiperidines and Condensed Piperidines : These derivatives may find applications in materials science, such as designing novel polymers or functional materials .

- Physical and Chemical Properties : Detailed studies on the physical and chemical properties of 3-Methyl-2-(prop-2-en-1-yloxy)pyridine contribute to its characterization and potential applications .

- Toxicity Information : Understanding toxicity profiles is crucial for assessing safety and potential risks associated with this compound .

Medicinal Chemistry and Drug Design

Organic Synthesis

Biological Activity and Pharmacology

Chemical Biology

Materials Science

Chemical Properties and Toxicity

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-2-prop-2-enoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-3-7-11-9-8(2)5-4-6-10-9/h3-6H,1,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMNLNBOUWYNAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-(prop-2-en-1-yloxy)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[cyclohexyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2554961.png)

![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554963.png)

![5-methyl-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2554966.png)

![benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/no-structure.png)

![2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2554969.png)

![2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2554973.png)

![5-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2554974.png)